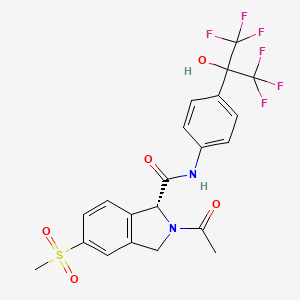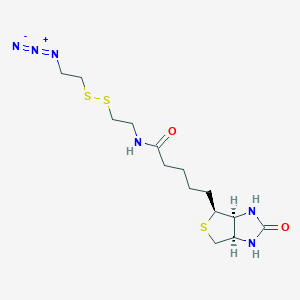
Azide-SS-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
Synthesis Analysis
This compound can be synthesized using click chemistry . Biotin can be added to oligonucleotides on either terminus or internally through a modified thymidine residue . The azide group reacts with alkynes to form a stable triazole linkage .Molecular Structure Analysis
This compound has a molecular formula of C14H24N6O2S3 and a molecular weight of 404.6 . The molecule is comprised of a ureido ring joined with a tetrahydrothiophene ring .Chemical Reactions Analysis
This compound reacts with alkynes to form a stable triazole linkage . This reaction is highly exothermic, but the high activation barrier results in a very low reaction rate, even at elevated temperatures .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 404.6 and a chemical formula of C14H24N6O2S3 . It is soluble in DMSO .科学的研究の応用
Selective Protein Modification : Azide-SS-biotin is used for selective modification of proteins. Lohse et al. (2017) developed a biotin-tethered diazotransfer reagent for selectively modifying proteins with azides, useful in target identification and selective functionalization of proteins (Lohse et al., 2017).
Labeling Biomolecules : It serves in the labeling of biomolecules like proteins, nucleic acids, glycans, and lipids. Szychowski et al. (2010) described cleavable biotin probes for labeling biomolecules via azide-alkyne cycloaddition, useful in proteomic studies involving affinity purification (Szychowski et al., 2010).
Cancer Therapy : Liang et al. (2018) presented a smart targeted delivery system (Biotin-ss-CPT) for cancer therapy, demonstrating its potential in targeted drug delivery and reduction of side effects (Liang et al., 2018).
Affinity Capture : Lee et al. (2015) utilized a cyclic acetal biotin probe for affinity capture, demonstrating the use of this compound in the purification and analysis of proteins in proteomics (Lee et al., 2015).
Proteomic Study of Modified Proteins : Kang & Kim (2014) designed Biotin-S-S-Phosphine for a proteomic study of O-GlcNAc-modified proteins, indicating its role in the enrichment and isolation of specific proteins (Kang & Kim, 2014).
Bioorthogonal Fluorescence-Based Assay : Ooi et al. (2022) developed a bioorthogonal fluorescence-based assay using azide-functionalized compounds to assess drug uptake and delivery in bacteria, showing its application in screening compound uptake/delivery (Ooi et al., 2022).
Oligonucleotide Sensor : Mendez-Gonzalez et al. (2017) developed a sensor using azide-functionalized RNA and azide-biotin probes for detecting specific sequences of small oligonucleotides, demonstrating its utility in molecular diagnostics (Mendez-Gonzalez et al., 2017).
Protein-DNA Complex Isolation : Shimkus et al. (1985) synthesized a biotinylated nucleotide analog containing a disulfide bond for isolating protein-DNA complexes, showing its use in molecular biology research (Shimkus et al., 1985).
作用機序
Target of Action
Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is primarily used as a biotinylation reagent . Its primary targets are alkyne-containing biomolecules . The azide group in this compound reacts with these alkyne groups to form a stable triazole linkage . This reaction is part of a larger process known as click chemistry .
Mode of Action
The azide group in this compound reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . This reaction is highly selective and allows for the specific labeling of alkyne-containing biomolecules . The disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP , making this compound a cleavable biotinylation reagent .
Biochemical Pathways
This compound is involved in the biochemical pathway of biotinylation . Biotinylation is a process where biotin is covalently attached to proteins and other biomolecules, allowing them to be selectively isolated and studied . The azide group in this compound reacts with alkynes to form a stable triazole linkage , which is a key step in the biotinylation process .
Result of Action
The result of this compound’s action is the selective labeling of alkyne-containing biomolecules . This allows for the isolation and study of these biomolecules . The cleavable nature of this compound also allows for the removal of the biotin tag if necessary .
Action Environment
The action of this compound is influenced by the presence of alkynes and reducing agents . Alkynes are necessary for the formation of the triazole linkage , while reducing agents such as DTT, BME, and TCEP can cleave the disulfide bond in the linker . The reaction conditions, such as temperature and pH, may also influence the efficiency of the biotinylation process .
将来の方向性
Azide-SS-biotin has potential applications in the field of proteomics . It can be used in a workflow named AT-MAPP, which significantly expands multiplexing power compared to the original isoTOP-ABPP . This could be a useful addition to the current toolbox for activity-based protein profiling and covalent drug development .
生化学分析
Biochemical Properties
Azide-SS-biotin plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which reacts with alkynes, DBCO, or BCN reagents to form a stable triazole linkage . The disulfide bond in this compound can be cleaved using reducing agents such as DTT, BME, and TCEP, enabling the controlled release of the biotin label . This property is particularly useful in proteomics and chemoproteomics studies, where this compound is used to label and enrich specific proteins for analysis .
Cellular Effects
This compound influences various cellular processes by labeling specific biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by targeting and labeling proteins involved in these processes . For example, this compound has been used in activity-based protein profiling to identify and quantify functional residues in proteins, providing insights into their roles in cellular functions . The ability to label and track specific proteins allows researchers to study the dynamic changes in cellular processes and understand the molecular mechanisms underlying various biological phenomena.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through click chemistry. The azide group of this compound reacts with alkynes to form a stable triazole linkage, enabling the covalent attachment of the biotin label to the target molecule . The disulfide bond in this compound can be cleaved using reducing agents, allowing for the controlled release of the biotin label . This mechanism is particularly useful in proteomics studies, where this compound is used to label and enrich specific proteins for analysis . The ability to selectively label and release the biotin tag provides researchers with a powerful tool for studying protein interactions and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under storage conditions at -20°C and can be shipped at ambient temperature . Its stability in experimental conditions may vary depending on factors such as temperature, pH, and the presence of reducing agents. Long-term studies have shown that this compound can maintain its labeling efficiency over extended periods, but its degradation products may affect cellular functions . Researchers should consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that low doses of this compound can effectively label target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of cellular functions. Researchers should carefully optimize the dosage of this compound to achieve the desired labeling efficiency while minimizing potential side effects . Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of this compound in biological research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein labeling and modification. The azide group of this compound can be incorporated into metabolic pathways without interfering with normal cellular functions . Once incorporated, the azide group can selectively bind covalently with a second probe containing a complementary bioorthogonal moiety, enabling the study of metabolic flux and metabolite levels . This property makes this compound a valuable tool for studying metabolic pathways and understanding the roles of specific biomolecules in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be efficiently conjugated to nanoparticles and magnetic beads, facilitating its transport and distribution within cells . The azide group of this compound enables its covalent attachment to target biomolecules, allowing for precise localization and accumulation within specific cellular compartments . This property is particularly useful in studies involving the tracking and visualization of biomolecules in living cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells through interactions with targeting signals and binding proteins . For example, this compound can be used to label and track RNA molecules within specific subcellular locales, providing insights into their spatial distribution and functions . The ability to selectively label and localize this compound within cells makes it a powerful tool for studying subcellular processes and understanding the roles of specific biomolecules in cellular functions.
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

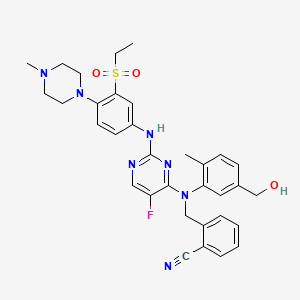
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)
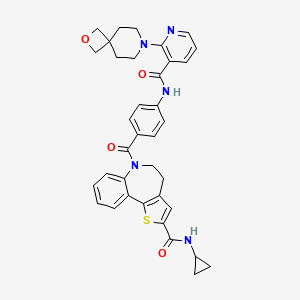

![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
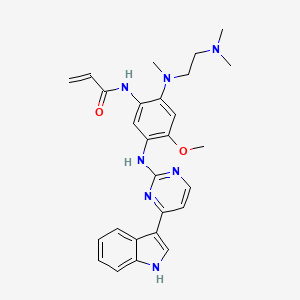
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
